molecular formula C8H5ClFNO B1311767 2-(Chloromethyl)-6-fluoro-1,3-benzoxazole CAS No. 143708-36-5

2-(Chloromethyl)-6-fluoro-1,3-benzoxazole

Cat. No.: B1311767
CAS No.: 143708-36-5
M. Wt: 185.58 g/mol
InChI Key: JVUWLFQJNVEUSF-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-fluoro-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-6-fluoro-1,3-benzoxazole typically involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as pyridine. The intermediate product is then treated with a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-6-fluoro-1,3-benzoxazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

    Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to form amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperature conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzoxazole derivatives.

    Electrophilic Aromatic Substitution: Formation of nitro or sulfonyl derivatives.

    Oxidation and Reduction: Formation of oxides or amines.

Scientific Research Applications

Antifungal Activity

Recent studies have demonstrated that derivatives of benzoxazole, including 2-(chloromethyl)-6-fluoro-1,3-benzoxazole, exhibit significant antifungal activities against various phytopathogenic fungi. For instance, a series of benzoxazole derivatives were synthesized and tested against eight different fungal pathogens. The compound showed promising results, particularly against Fusarium solani and Botrytis cinerea, with IC50 values indicating strong inhibitory effects compared to standard control agents like hymexazol .

Table 1: Antifungal Activity of Benzoxazole Derivatives

CompoundPathogenIC50 (μg/mL)Comparison to Control
5aFusarium solani4.349x more potent than hymexazol
5bBotrytis cinerea19.92Strong activity
6hFusarium graminearum15.55Moderate activity

These findings suggest that the structural modifications in benzoxazole derivatives can enhance their biological activity, making them potential candidates for developing new antifungal agents.

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction mechanisms of these compounds at a molecular level. For example, docking studies on lipid transfer proteins indicated that certain structural features of the benzoxazole derivatives facilitate stronger binding affinities to target proteins involved in fungal growth . This computational approach provides insights into optimizing chemical structures for enhanced efficacy.

Therapeutic Potential

Beyond antifungal applications, benzoxazole derivatives are being investigated for their therapeutic potential in other areas:

  • Antihyperlipidemic Activity : Research has shown that compounds structurally related to benzoxazoles can exhibit antihyperlipidemic effects. A specific study on a related compound revealed its ability to inhibit key molecular targets associated with lipid metabolism, suggesting a broader pharmacological profile for benzoxazole derivatives .
  • Analgesic and Anti-inflammatory Properties : Some benzoxazole derivatives have been evaluated for analgesic and anti-inflammatory activities. These compounds demonstrated significant effects in preclinical models, indicating their potential utility in pain management and inflammatory conditions .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

  • A study published in Molecules detailed the synthesis and biological evaluation of various benzoxazole derivatives, emphasizing their structure-activity relationships (SARs). The findings indicated that electron-withdrawing groups significantly enhance antifungal potency .
  • Another research article focused on the synthesis of novel benzoxazole-based compounds and their evaluation against specific fungal strains, reinforcing the idea that chemical modifications can lead to improved biological activities .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-fluoro-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

  • 2-(Chloromethyl)-1,3-benzoxazole
  • 2-(Fluoromethyl)-1,3-benzoxazole
  • 2-(Chloromethyl)-6-methyl-1,3-benzoxazole

Comparison:

  • 2-(Chloromethyl)-6-fluoro-1,3-benzoxazole is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and potential applications compared to its analogs.
  • 2-(Chloromethyl)-1,3-benzoxazole lacks the fluorine atom, making it less reactive in certain chemical reactions.
  • 2-(Fluoromethyl)-1,3-benzoxazole lacks the chlorine atom, affecting its nucleophilic substitution reactions.
  • 2-(Chloromethyl)-6-methyl-1,3-benzoxazole has a methyl group instead of a fluorine atom, altering its electronic properties and reactivity.

Biological Activity

2-(Chloromethyl)-6-fluoro-1,3-benzoxazole is a compound of significant interest due to its potential biological activities. This article reviews its antimicrobial, antifungal, and anticancer properties, supported by various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound includes a benzoxazole core with a chloromethyl and a fluorine substituent. This unique arrangement influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit notable antimicrobial properties. For instance, studies have demonstrated that benzoxazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various derivatives typically range from 7.81 to 250 µg/mL, suggesting a broad spectrum of activity .

CompoundTarget OrganismMIC (µg/mL)
This compoundStaphylococcus aureus15.00
This compoundEscherichia coli20.00
Benzoxazole derivativesCandida albicans10.00

Antifungal Activity

The antifungal potential of this compound has been explored through various studies. In particular, its derivatives have shown effectiveness against phytopathogenic fungi such as Fusarium solani and Botrytis cinerea. The IC50 values for these compounds can be significantly lower than standard antifungal agents like hymexazol.

Case Study: Antifungal Efficacy

A study evaluated the antifungal activity of several benzoxazole derivatives, including those similar to this compound. The results indicated that certain derivatives had IC50 values ranging from 4.34 to 19.92 µg/mL against Fusarium solani, outperforming hymexazol (IC50 = 38.92 µg/mL) .

Anticancer Properties

In addition to antimicrobial and antifungal activities, benzoxazole derivatives have been investigated for their anticancer potential. Some studies indicate that these compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells.

Cytotoxicity Studies

Research has shown that derivatives of benzoxazole can induce apoptosis in various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups enhances the cytotoxic effects against cancer cells .

The biological activities of this compound are thought to arise from its ability to interact with specific molecular targets:

  • Antimicrobial Action : It may disrupt bacterial cell wall synthesis or inhibit essential enzymes.
  • Antifungal Mechanism : Similar mechanisms are proposed for antifungal activity, potentially involving interference with fungal cell membrane integrity.
  • Anticancer Mechanism : The compound may induce oxidative stress in cancer cells or inhibit key signaling pathways involved in cell proliferation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Chloromethyl)-6-fluoro-1,3-benzoxazole, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : A typical synthesis involves the cyclization of 2-amino-5-fluorophenol derivatives with chlorinated acetylating agents under acidic conditions. For example, polyphosphoric acid (PPA) at 150°C can facilitate dehydration and ring closure, as observed in structurally related benzoxazoles . Key variables include reaction temperature (optimized between 130–160°C), stoichiometry of the chloromethylating agent, and reaction time (6–12 hours). Control of moisture is critical to avoid hydrolysis of intermediates. Yield optimization may require iterative adjustment of these parameters using design-of-experiment (DoE) approaches.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR can confirm the chloromethyl (-CH2_2Cl) and fluoro substituents. The deshielding of protons adjacent to electronegative groups (e.g., Cl, F) provides diagnostic peaks .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, particularly the loss of Cl (isotopic signature at m/z 35/37) .
  • X-ray Diffraction : Single-crystal X-ray analysis reveals planar benzoxazole rings and intermolecular interactions (e.g., weak C–H⋯O hydrogen bonds), which influence packing and stability .

Advanced Research Questions

Q. How can discrepancies in reported synthetic yields (e.g., 50–80%) be systematically investigated?

  • Methodological Answer : Contradictions in yield may arise from impurities in starting materials, incomplete cyclization, or side reactions (e.g., hydrolysis of the chloromethyl group). To resolve this:

Purity Assessment : Use HPLC or GC-MS to quantify starting material and byproduct levels.

Kinetic Studies : Monitor reaction progress via in situ FTIR or NMR to identify rate-limiting steps.

Byproduct Analysis : Isolate and characterize side products (e.g., hydrolyzed derivatives) via column chromatography and structural elucidation .

Q. What role does molecular conformation (e.g., planarity of the benzoxazole ring) play in modulating reactivity or biological activity?

  • Methodological Answer : The near-planar benzoxazole core (deviation <0.01 Å) enables π-conjugation with substituents, affecting electronic properties and nucleophilic attack sites. For instance:

  • Electrophilic Substitution : The electron-withdrawing fluoro group directs reactions to the 4-position of the benzoxazole ring.
  • Hydrogen Bonding : Weak C–H⋯O interactions in the crystal lattice (e.g., between chloromethyl and nitro groups) may stabilize intermediates in solid-state reactions .
    Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals (FMOs) and electrostatic potential maps.

Q. How can the environmental and toxicological risks of this compound be assessed during handling?

  • Methodological Answer :

  • Toxicity Screening : Perform Ames tests for mutagenicity and acute toxicity assays (e.g., LD50_{50} in rodent models). Chloromethyl groups are known alkylating agents, necessitating strict PPE protocols .
  • Environmental Persistence : Use HPLC-MS/MS to monitor degradation products in simulated wastewater. The fluoro substituent may reduce biodegradability, requiring specialized disposal methods .

Properties

IUPAC Name

2-(chloromethyl)-6-fluoro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUWLFQJNVEUSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)OC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001292086
Record name 2-(Chloromethyl)-6-fluorobenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001292086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143708-36-5
Record name 2-(Chloromethyl)-6-fluorobenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143708-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-6-fluorobenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001292086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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